molecular formula C9H8Br2O3 B14354752 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate CAS No. 90721-59-8

3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate

Cat. No.: B14354752
CAS No.: 90721-59-8
M. Wt: 323.97 g/mol
InChI Key: WYYFCTPQTUWBKP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of substituted cyclohexadienones This compound is characterized by the presence of two bromine atoms, a methyl group, and an acetate ester functional group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of a suitable precursor, such as 1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3 and 5 positions of the cyclohexadienone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with molecular targets through various pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

90721-59-8

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

(3,5-dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl) acetate

InChI

InChI=1S/C9H8Br2O3/c1-5(12)14-9(2)4-6(10)3-7(11)8(9)13/h3-4H,1-2H3

InChI Key

WYYFCTPQTUWBKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C=C(C=C(C1=O)Br)Br)C

Origin of Product

United States

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